

Deleobuvir-Based Regimens in Hepatic Impairment: A Comparative Analysis of Safety and Efficacy

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Compound of Interest

Compound Name: *Deleobuvir*

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Deleobuvir, an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, was evaluated in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection. Its development, however, was ultimately discontinued due to insufficient efficacy in Phase III trials. This guide provides a comparative analysis of the safety and efficacy of **deleobuvir**-based regimens in preclinical models of hepatic impairment, with a focus on available clinical trial data in patients with liver fibrosis and cirrhosis. The performance of these regimens is compared with contemporaneous HCV treatments.

Efficacy of Deleobuvir-Based Regimens in Hepatic Impairment

Clinical studies of **deleobuvir**, primarily in combination with the protease inhibitor faldaprevir and ribavirin, included patients with varying degrees of liver fibrosis and compensated cirrhosis. The primary efficacy endpoint in these trials was sustained virologic response 12 weeks after the end of treatment (SVR12).

Sustained Virologic Response (SVR12) Rates

The SOUND-C2 and HCverso clinical trials provided the most significant data regarding the efficacy of **deleobuvir**-based regimens in patients with hepatic impairment.

Treatment Regimen	Patient Population	Fibrosis Stage	SVR12 Rate	Reference
Faldaprevir + Deleobuvir + Ribavirin (SOUND-C2)	Treatment-Naïve (GT-1b)	F0-F2	85%	[1]
Faldaprevir + Deleobuvir + Ribavirin (SOUND-C2)	Treatment-Naïve (GT-1b)	F3-F4	67%	[2]
Faldaprevir + Deleobuvir + Ribavirin (HCVerso3)	Treatment-Naïve & Exp. (GT-1b)	Child-Pugh A	61%	[3]
Faldaprevir + Deleobuvir + Ribavirin (HCVerso3)	Treatment-Naïve & Exp. (GT-1b)	Child-Pugh B	53%	[3]

Table 1: SVR12 Rates of **Deleobuvir**-Based Regimens in Patients with Hepatic Impairment. GT-1b: Genotype 1b; F0-F4: METAVIR fibrosis score; Child-Pugh A/B: Classification of cirrhosis severity.

In the SOUND-C2 study, while a high SVR12 rate was observed in non-cirrhotic patients with genotype 1b infection, the efficacy was lower in those with advanced fibrosis or cirrhosis[1][2]. The HCVerso3 trial, which specifically enrolled patients with compensated cirrhosis, demonstrated a further decline in SVR12 rates in patients with moderate (Child-Pugh B) compared to mild (Child-Pugh A) hepatic impairment[3].

Safety Profile of Deleobuvir-Based Regimens in Hepatic Impairment

The safety of **deleobuvir**-based regimens was a significant consideration, particularly in patients with pre-existing liver disease.

Common and Serious Adverse Events

Adverse Event	Deleobuvir + Faldaprevir + Ribavirin (Cirrhosis)	Peginterferon + Ribavirin (Cirrhosis)	Telaprevir/Bocepre vir-based Triple Therapy (Cirrhosis)
Common AEs			
Nausea	46-61%	Common	Frequent
Vomiting	29-35%	Common	Frequent
Diarrhea	Common	Common	Frequent
Rash	Common	Common	Very Common (up to 63% with telaprevir)
Pruritus	Common	Common	Common
Anemia	Noted, RBV-related	Frequent, often requiring dose reduction	Very Common, often severe
Serious AEs (SAEs)			
Incidence in Child-Pugh A	6%	Variable, but significant risk	High, including hepatic decompensation
Incidence in Child-Pugh B	53%	High risk, often contraindicated	Very high risk of decompensation and death
Hepatic Decompensation	Observed in Child-Pugh B patients	A known risk	Significant risk (up to 8% in some studies)

Table 2: Comparative Safety Profile of HCV Regimens in Patients with Cirrhosis. Data compiled from multiple sources[2][3][4][5][6].

The most frequently reported adverse events with the **deleobuvir**, faldaprevir, and ribavirin combination were gastrointestinal and skin-related, and were generally mild to moderate in

intensity[2][7]. However, in the HCverso3 study, serious adverse events were significantly more common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with mild impairment (Child-Pugh A)[3].

Pharmacokinetics of Deleobuvir in Hepatic Impairment

Pharmacokinetic studies revealed that the presence of cirrhosis significantly alters the exposure to **deleobuvir**.

Parameter	Healthy Subjects	Patients with Cirrhosis	Fold Increase	Reference
Plasma Exposure (AUC)	Baseline	~2-fold higher	~2x	[8]

Table 3: **Deleobuvir** Pharmacokinetics in Healthy Subjects vs. Patients with Cirrhosis. AUC: Area under the concentration-time curve.

The approximately two-fold increase in **deleobuvir** plasma exposure in patients with cirrhosis necessitated dose adjustments in clinical trials. For instance, in the HCverso3 study, the **deleobuvir** dose was reduced from 600 mg to 400 mg twice daily for patients with Child-Pugh B cirrhosis[3][9].

Comparison with Contemporaneous Alternative Therapies

During the period of **deleobuvir**'s clinical development, the standard of care for HCV was evolving from peginterferon and ribavirin (Peg-IFN/RBV) to the first-generation protease inhibitors, telaprevir and boceprevir, in combination with Peg-IFN/RBV.

- Peginterferon and Ribavirin: This regimen had limited efficacy in patients with cirrhosis, with SVR rates for genotype 1 ranging from approximately 20% to 40%[10][11]. The treatment was also associated with significant side effects, including flu-like symptoms, hematologic

abnormalities, and neuropsychiatric effects, which were often poorly tolerated in patients with advanced liver disease[12].

- Telaprevir- and Boceprevir-based Triple Therapy: The addition of first-generation protease inhibitors improved SVR rates in cirrhotic patients. However, these regimens were associated with a substantial increase in the frequency and severity of adverse events, including a significant risk of hepatic decompensation and death, particularly in patients with advanced cirrhosis[4][5].

Compared to these alternatives, the interferon-free regimen containing **deleobuvir** offered the potential for improved tolerability by avoiding interferon-related side effects. However, its efficacy in patients with advanced liver disease was not superior, and the safety concerns, especially in moderate hepatic impairment, remained a significant issue.

Experimental Protocols

SOUND-C2 Study Design

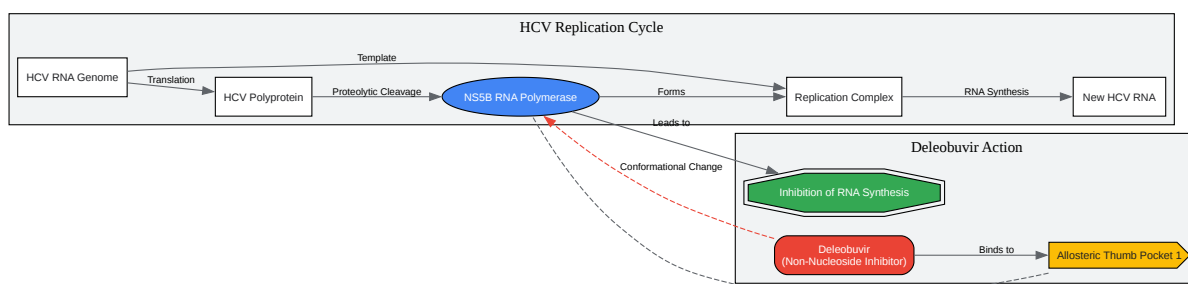
- Objective: To evaluate the efficacy and safety of an interferon-free regimen of faldaprevir and **deleobuvir** with or without ribavirin in treatment-naïve patients with HCV genotype 1 infection, including those with cirrhosis[2].
- Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection. A subset of patients had advanced liver fibrosis (METAVIR score F3-F4)[2].
- Dosing Regimens: Patients were randomized to receive faldaprevir 120 mg once daily, **deleobuvir** 600 mg twice or three times daily, with or without weight-based ribavirin for 16, 28, or 40 weeks[7].
- Assessments: The primary efficacy endpoint was SVR12. Safety was assessed through monitoring of adverse events, clinical laboratory tests, and vital signs[2].

HCVerso3 Study Design

- Objective: To evaluate the safety and efficacy of faldaprevir and **deleobuvir** with ribavirin in treatment-naïve and -experienced patients with HCV genotype 1b and compensated cirrhosis with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment[3][9].

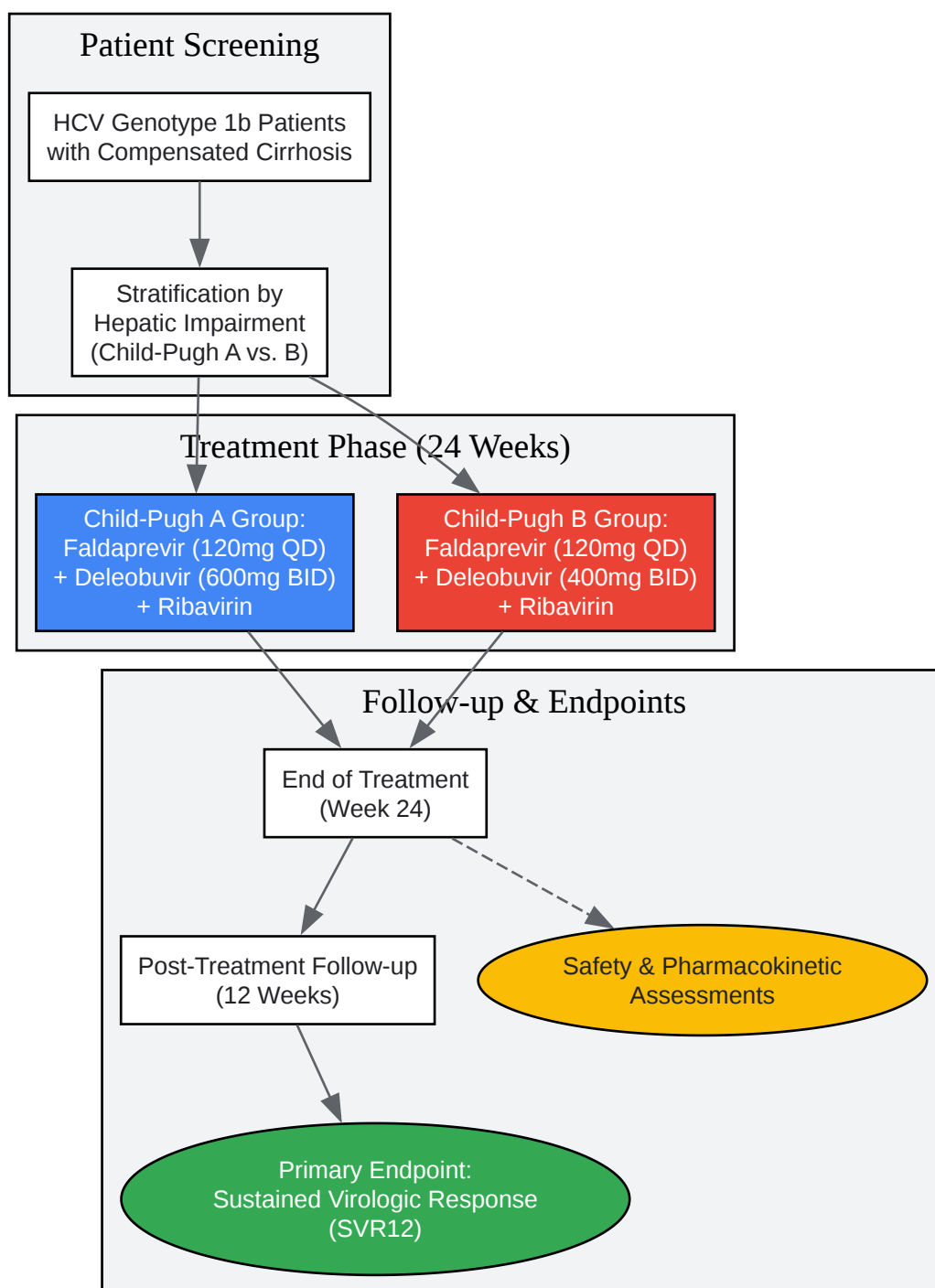
- Patient Population: Adults with chronic HCV genotype 1b infection and compensated cirrhosis (Child-Pugh A or B)[3].
- Dosing Regimens: All patients received faldaprevir 120 mg once daily and weight-based ribavirin for 24 weeks. Patients with Child-Pugh A cirrhosis received **deleobuvir** 600 mg twice daily, while those with Child-Pugh B cirrhosis received a reduced dose of 400 mg twice daily[3][9].
- Assessments: The primary endpoint was SVR12. Safety and pharmacokinetic parameters were also evaluated[3].

Visualizations



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Caption: Mechanism of action of **Deleobuvir** on the HCV NS5B polymerase.



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Caption: Simplified experimental workflow of the HCverso3 clinical trial.

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